molecular formula C13H14N2O B1378961 (3-(Benzyloxy)pyridin-4-YL)methanamine CAS No. 1060804-47-8

(3-(Benzyloxy)pyridin-4-YL)methanamine

Cat. No. B1378961
M. Wt: 214.26 g/mol
InChI Key: RSPRNXJIYWXVOP-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)pyridin-4-YL)methanamine, also known as BPM, is a heterocyclic compound with a wide range of applications in the field of chemistry and biochemistry. It is a versatile building block for many organic reactions, and can be used as a starting material for the synthesis of numerous compounds. BPM is also used in scientific research as an inhibitor of enzymes, a reagent for chemical reactions, and a probe for studying biochemical processes.

Scientific Research Applications

Synthesis and Characterization

  • Novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant agents. These compounds were characterized using FT-IR, 1H-NMR spectroscopy, and elemental analysis, revealing several compounds with significant seizures protection activity (Pandey & Srivastava, 2011).
  • Unsymmetrical NCN′ and PCN pincer palladacycles were synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes with catecholates for cellular imaging and unprecedented photocytotoxicity in red light, engaging in apoptosis to generate reactive oxygen species (Basu et al., 2014).

Catalytic and Chemical Reactions

  • Diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases, demonstrating the effect of the capping ligand on hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
  • Pd(II) complexes with ONN pincer ligand: Tailored synthesis, characterization, DFT, and catalytic activity toward the Suzuki-Miyaura reaction, indicating excellent catalytic activity (Shukla et al., 2021).

Drug Discovery and Molecular Chemistry

  • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists, displaying robust antidepressant-like activity (Sniecikowska et al., 2019).
  • Reactions of 2,3-Dibromonaphthalene-1,4-Dione and Pyridyl Amines for selective detection of Hg2+ and Ni2+ ions, demonstrating the potential for environmental monitoring (Aggrwal et al., 2021).

properties

IUPAC Name

(3-phenylmethoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRNXJIYWXVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279405
Record name 3-(Phenylmethoxy)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)pyridin-4-YL)methanamine

CAS RN

1060804-47-8
Record name 3-(Phenylmethoxy)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(benzyloxy)pyridin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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